
Dibenzyl toluene-2,4-dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl toluene-2,4-dicarbamate is an organic compound that belongs to the class of carbamates It is derived from toluene and is characterized by the presence of two benzyl groups and two carbamate groups attached to the toluene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl toluene-2,4-dicarbamate typically involves the reaction of toluene-2,4-diamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamate groups. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of catalysts such as γ-Al2O3 can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl toluene-2,4-dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dibenzyl toluene-2,4-dicarbamate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polyurethanes and other polymers, as well as in the formulation of coatings and adhesives
Mecanismo De Acción
The mechanism of action of dibenzyl toluene-2,4-dicarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit the activity of proteases or other enzymes involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl toluene-2,4-dicarbamate: Similar in structure but with butyl groups instead of benzyl groups.
Dimethyl toluene-2,4-dicarbamate: Contains methyl groups instead of benzyl groups.
Toluene-2,4-dicarbamate: Lacks the benzyl groups and has simpler carbamate groups.
Uniqueness
The benzyl groups can also influence the compound’s solubility and interaction with other molecules, making it distinct from its analogs .
Propiedades
Número CAS |
73622-78-3 |
|---|---|
Fórmula molecular |
C23H22N2O4 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
benzyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C23H22N2O4/c1-17-12-13-20(24-22(26)28-15-18-8-4-2-5-9-18)14-21(17)25-23(27)29-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27) |
Clave InChI |
NDUFUIYGHTVNKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



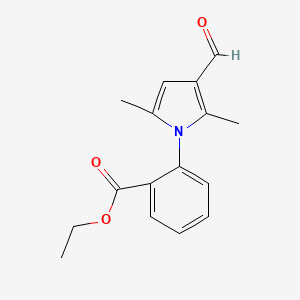

![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
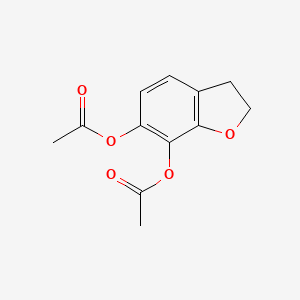

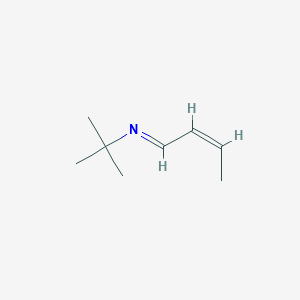
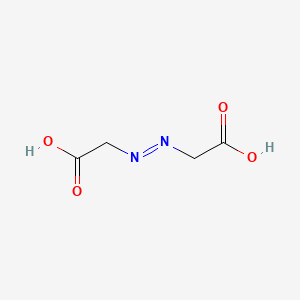
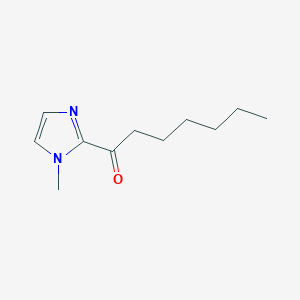
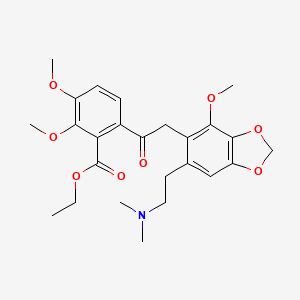
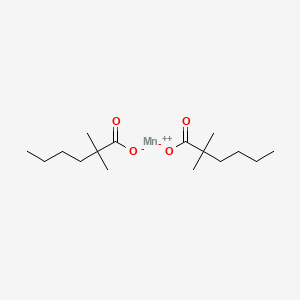

![4'-Formyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13777903.png)
![2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13777905.png)
